amine CAS No. 1178824-31-1](/img/structure/B1465612.png)
[1-(5-Bromothiophen-2-yl)ethyl](prop-2-yn-1-yl)amine
Overview
Description
1-(5-Bromothiophen-2-yl)ethyl](prop-2-yn-1-yl)amine, commonly known as BTPA, is a novel, brominated thiophene-based compound with a wide range of potential applications. BTPA is a highly versatile molecule that can be used in a variety of scientific applications, including as a building block in organic synthesis, as a starting material for pharmaceuticals, and as a molecular probe for studying biochemical and physiological processes.
Scientific Research Applications
Crystal Structure and Synthesis
The solvent-free synthesis of 5-bromothiophene-based compounds has been explored, highlighting the ease of obtaining pure products and their good yields. These compounds exhibit significant antibacterial and antifungal activities, supported by ADMET predictions showing drug-like nature (Sharma et al., 2022).
Antimicrobial and Antifungal Activities
Compounds derived from 5-bromothiophene have demonstrated good antibacterial and antifungal activities. This includes the evaluation of dihydropyrimidinones, showcasing the potential for developing new antimicrobial agents (Sharma et al., 2022).
DNA-binding Analysis and Anticancer Potential
Research into pentadentate Schiff base ligands derived from 5-bromothiophene-2-carbaldehyde has provided insights into their physicochemical properties and DNA-binding capabilities. These studies lay the groundwork for the development of new anticancer therapies (Warad et al., 2020).
Noncovalent Interactions and Crystallographic Analysis
The study of noncovalent interactions in N-substituted thiadiazole derivatives has offered valuable insights into molecular stability and interactions, which are critical for designing compounds with desired properties (El-Emam et al., 2020).
Synthesis of Novel Compounds for Biological Evaluation
The synthesis and characterization of novel chalcones and their derivatives have been conducted, with some showing promising anti-inflammatory, analgesic, and antimicrobial activities, highlighting their potential for further drug development (Ashalatha et al., 2009).
Ligand Design and Metal Complexes
Studies on ligand design, including Schiff base formation and metal complexation, offer a pathway to discovering new materials with potential applications in catalysis and as functional materials (Geiger et al., 2014).
properties
IUPAC Name |
N-[1-(5-bromothiophen-2-yl)ethyl]prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNS/c1-3-6-11-7(2)8-4-5-9(10)12-8/h1,4-5,7,11H,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVBLTKPYAIKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5-Bromothiophen-2-yl)ethyl](prop-2-yn-1-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid](/img/structure/B1465529.png)
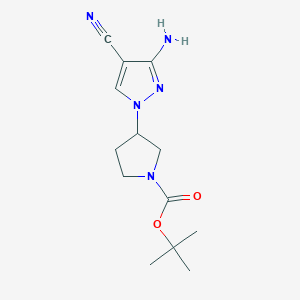
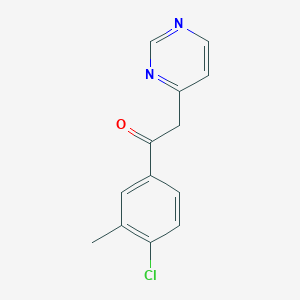
![2-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol](/img/structure/B1465533.png)
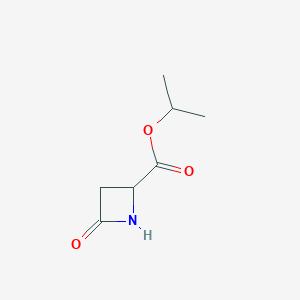
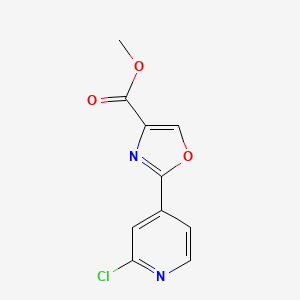
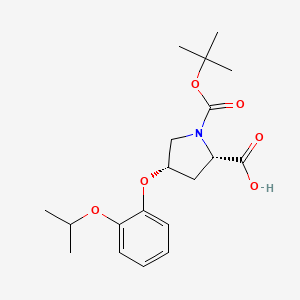
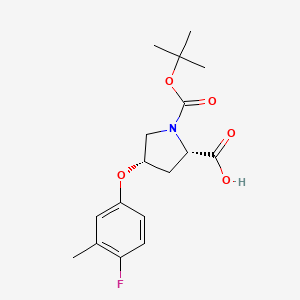
![2-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1465542.png)
![[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465543.png)
![2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B1465544.png)
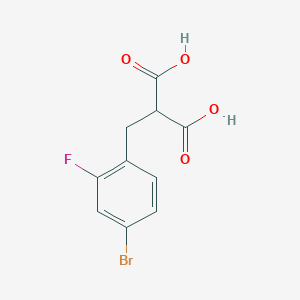
![7,11-Diazaspiro[5.6]dodecan-12-one](/img/structure/B1465551.png)
